molecular formula C16H13ClN4O5 B3868549 N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide

N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide

Cat. No.: B3868549
M. Wt: 376.75 g/mol
InChI Key: PVXLDWCUZXKONK-GIJQJNRQSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group. This particular compound features additional substituents, including a chloro and methoxy group on one phenyl ring and a nitro group on another phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]oxamide typically involves the condensation of 3-chloro-4-methoxyaniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting Schiff base is then reacted with oxalyl chloride to form the desired oxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles like ammonia (NH3), primary or secondary amines.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro, chloro, and methoxy can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide
  • N-(3-chloro-4-methoxyphenyl)-N’-[(E)-(2-nitrophenyl)methylideneamino]oxamide
  • N-(3-chloro-4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)ethylideneamino]oxamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]oxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chloro, methoxy, and nitro groups provides a distinct set of properties that can be leveraged for various applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O5/c1-26-14-6-5-11(8-13(14)17)19-15(22)16(23)20-18-9-10-3-2-4-12(7-10)21(24)25/h2-9H,1H3,(H,19,22)(H,20,23)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXLDWCUZXKONK-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide
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N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide
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N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide
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N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide
Reactant of Route 5
N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide
Reactant of Route 6
N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide

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